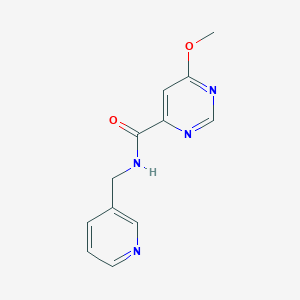

6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide" is a pyrimidine derivative, which is a class of compounds known for their significance in medicinal chemistry and various applications. Pyrimidine derivatives are often synthesized for their potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

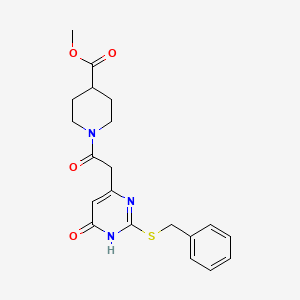

The synthesis of pyrimidine derivatives can involve a variety of methods. For instance, one approach is the acyl chloride reaction used to prepare monoamide compounds related to the target compound . Another method is the Biginelli reaction, which is a one-pot synthesis involving an aldehyde, a diketo compound, and urea or thiourea in an acidic medium . Additionally, a novel synthesis route for pyrido[1,2-a]pyrimidine derivatives starts from 2(1H) pyridone, followed by several steps including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines .

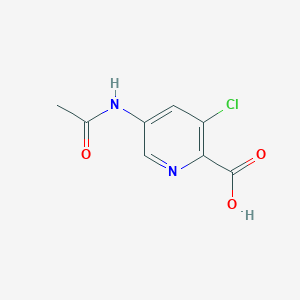

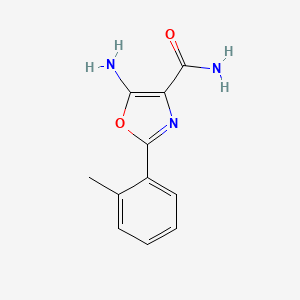

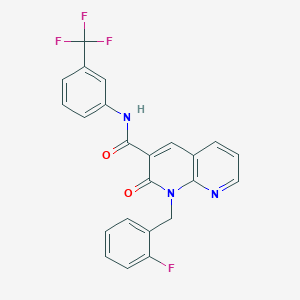

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using common spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy . These techniques help in determining the presence of functional groups, the substitution pattern on the pyrimidine ring, and the overall molecular conformation.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions based on their functional groups. The presence of amide, ester, or carboxamide groups can lead to different reactivity patterns. For example, the monoamide compounds synthesized in one study are a result of the reaction between a pyridine carboxylic acid derivative and an amino-substituted methylpyridine . The Biginelli reaction mentioned earlier is another example of a chemical reaction specific to pyrimidine synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrimidine ring. These properties are essential for the purification process, which can include techniques like column chromatography, and for determining the suitability of these compounds for pharmaceutical applications . The antimicrobial and anticancer activities of these compounds are also critical properties that are often evaluated through biological screening .

Wirkmechanismus

Target of Action

Similar compounds such as pyrimidinamine derivatives have been found to target cdk2 and COX-2 . These targets play crucial roles in cell cycle regulation and inflammation, respectively .

Mode of Action

Pyrimidinamine derivatives, which share a similar structure, have been reported to inhibit cdk2 . This inhibition could potentially lead to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from g1 to s phase .

Result of Action

The inhibition of cdk2 by similar compounds can lead to cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .

Eigenschaften

IUPAC Name |

6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-18-11-5-10(15-8-16-11)12(17)14-7-9-3-2-4-13-6-9/h2-6,8H,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXTQLIOLPSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)